

# Physical and chemical properties of 4-Nitrophenetole

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## Compound of Interest

Compound Name: 4-Nitrophenetole

Cat. No.: B1664618

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An In-depth Technical Guide to **4-Nitrophenetole**

## Abstract

This technical guide provides a comprehensive overview of **4-Nitrophenetole** (CAS No. 100-29-8), a key intermediate in the synthesis of various organic compounds. We delve into its core physical and chemical properties, spectroscopic profile, reactivity, and established protocols for its synthesis and purification. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for laboratory and industrial applications. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and safety.

## Compound Identification and Nomenclature

Precise identification is the foundation of any chemical study. **4-Nitrophenetole** is known by several names, which can be critical when searching literature and regulatory databases.

- Systematic IUPAC Name: 1-ethoxy-4-nitrobenzene[1]
- Common Synonyms: p-Nitrophenetole, 4-Ethoxynitrobenzene, Ethyl p-nitrophenyl ether[1][2][3]
- CAS Registry Number: 100-29-8[1]
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub>[1]

- Molecular Weight: 167.16 g/mol [1]

## Physicochemical Properties

The physical properties of **4-Nitrophenetole** dictate its handling, storage, and application in various solvent systems. It typically appears as a brown or yellow crystalline solid[2][4].

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
Melting Point	56-60 °C	[2][4]
Boiling Point	283 °C (at 760 mmHg)	[1][5]
112-115 °C (at 3 mmHg)	[2][4]	
Density	1.1176 g/cm <sup>3</sup> (at 100 °C)	[1]
Flash Point	134.1 °C	[5]
Vapor Pressure	0.00555 mmHg (at 25 °C)	[4][5]
Solubility	Slightly soluble in water and alcohol. Soluble in hot petroleum ether. Very soluble in hot alcohol, diethyl ether, acetone, and benzene.	[1]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.	[2][6]

## Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of **4-Nitrophenetole**.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key expected signals include a triplet corresponding to the methyl

protons ( $-\text{CH}_3$ ) of the ethoxy group, a quartet for the methylene protons ( $-\text{CH}_2-$ ), and two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring.

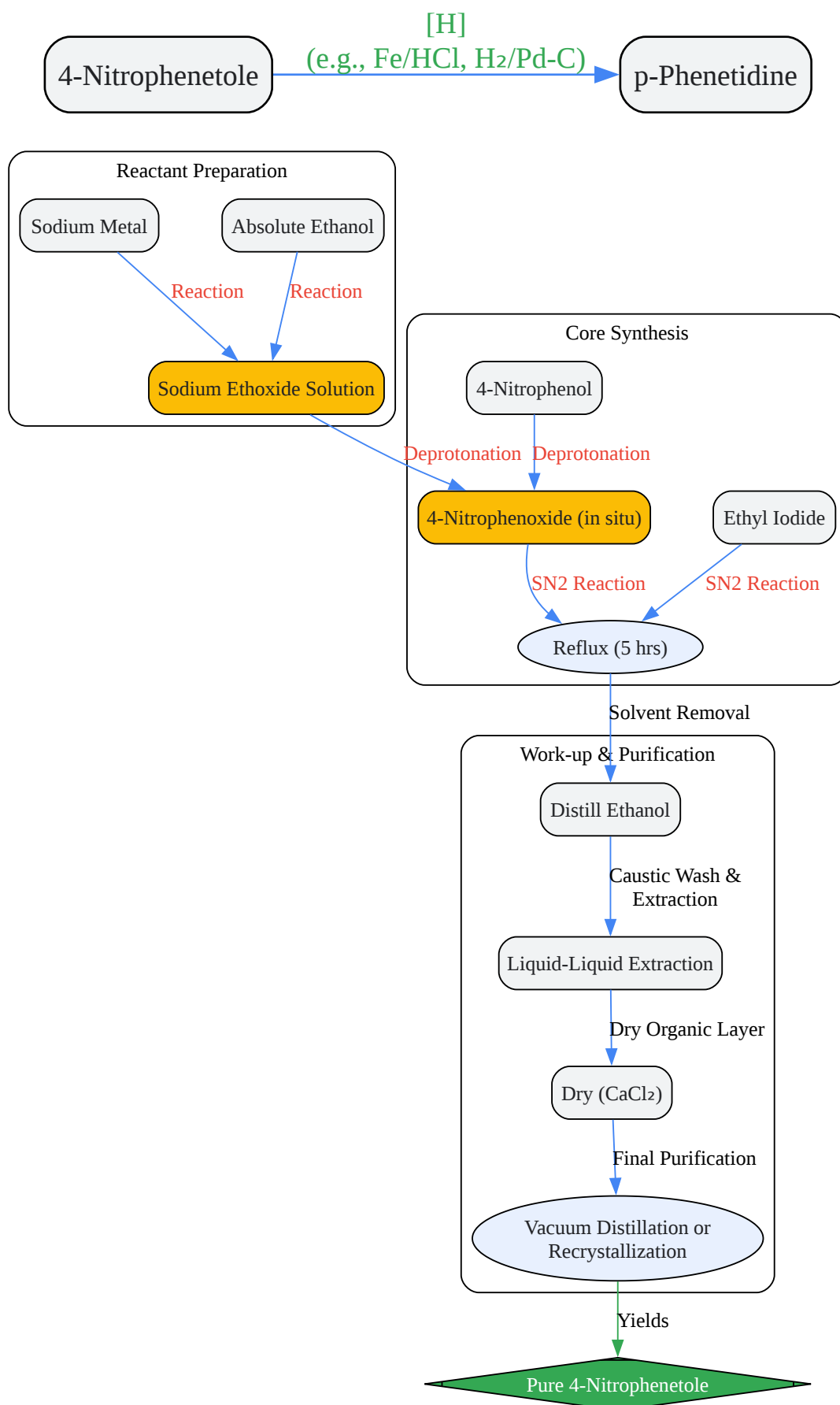
- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by strong absorption bands indicating the presence of the nitro group ( $\text{NO}_2$ ) typically around  $1520\text{ cm}^{-1}$  (asymmetric stretch) and  $1345\text{ cm}^{-1}$  (symmetric stretch). The C-O-C ether linkage will also show a characteristic stretch.<sup>[1]</sup>
- **Mass Spectrometry (MS):** Under electron ionization (EI), the molecular ion peak ( $\text{M}^+$ ) is observed at  $m/z$  167. Key fragmentation patterns include the loss of the ethoxy group.<sup>[1]</sup>
- **UV-Vis Spectroscopy:** In hexane, **4-Nitrophenetole** exhibits a maximum absorption ( $\lambda_{\text{max}}$ ) at 295 nm, which is characteristic of the chromophoric system.<sup>[1]</sup>

## Chemical Reactivity and Key Transformations

The chemical behavior of **4-Nitrophenetole** is primarily dictated by the nitro group and the aromatic ether linkage.

### Reduction of the Nitro Group

The most significant reaction for synthetic applications is the reduction of the nitro group to an amine. This transformation yields p-phenetidine, a valuable precursor for pharmaceuticals.



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